![molecular formula C22H27N3O4S2 B320367 N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B320367.png)
N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexyl group, a methoxyphenyl group, and a benzenesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2-(4-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Methoxyphenyl Acetyl Intermediate: This step involves the acetylation of 4-methoxyphenylamine using acetic anhydride under acidic conditions.
Thioamide Formation: The intermediate is then reacted with thiourea to form the thioamide derivative.
Cyclohexylamine Addition: The thioamide derivative is further reacted with cyclohexylamine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-4-aminobenzenesulfonamide
- 4-methoxyphenylacetamide
- N-cyclohexylthiourea
Uniqueness
N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2-(4-methoxyphenyl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H27N3O4S2 |
|---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C22H27N3O4S2/c1-29-19-11-7-16(8-12-19)15-21(26)24-22(30)23-17-9-13-20(14-10-17)31(27,28)25-18-5-3-2-4-6-18/h7-14,18,25H,2-6,15H2,1H3,(H2,23,24,26,30) |
InChI Key |
VTQUFRIAOYLKPM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3 |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-bromo-4-chlorophenoxy)-N-[4-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B320284.png)
![2-(2-bromo-4-chlorophenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B320286.png)

![[1,1'-biphenyl]-2-yl 3-iodo-4-methoxybenzoate](/img/structure/B320291.png)

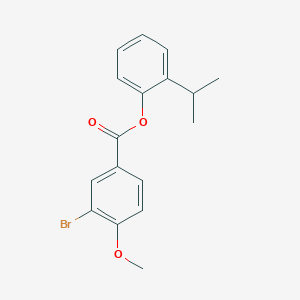

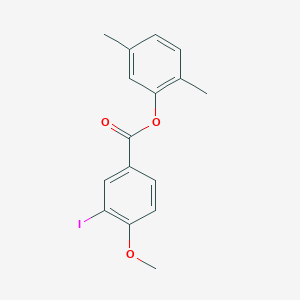
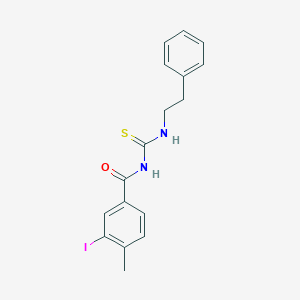
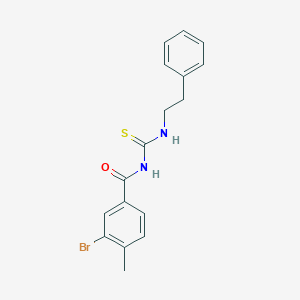
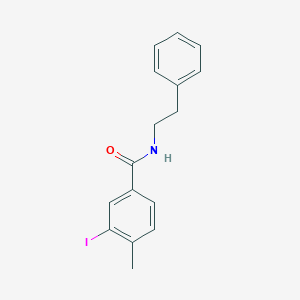
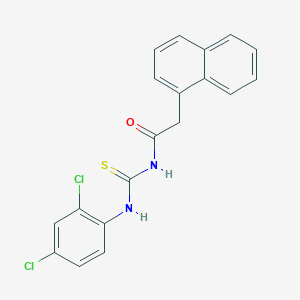
![N-[(2,4-dichlorophenyl)carbamothioyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B320309.png)
![N-[(2,4-dichlorophenyl)carbamothioyl]-2-(3-methylphenoxy)acetamide](/img/structure/B320310.png)
